1-(2,3-dimethylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
- The sulfonamide group can be introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.
- Reaction conditions: The sulfonylation reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: The industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials
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Pyrrolidine Ring Formation:
- The pyrrolidine ring can be synthesized via a cyclization reaction of a suitable precursor, such as an amino acid derivative or a diketone.
- Reaction conditions: The cyclization reaction is typically carried out under acidic or basic conditions, with the use of a suitable catalyst to facilitate the ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Common reagents: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
- Major products: Oxidized derivatives with additional oxygen-containing functional groups.
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Reduction:
- The compound can be reduced to remove oxygen-containing functional groups or introduce hydrogen atoms.
- Common reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
- Major products: Reduced derivatives with fewer oxygen-containing functional groups.
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Substitution:
- The compound can undergo substitution reactions to replace existing functional groups with new ones.
- Common reagents: Nucleophiles or electrophiles, depending on the type of substitution reaction.
- Major products: Substituted derivatives with new functional groups.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications, including:
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Medicinal Chemistry:
- The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
- It may exhibit potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
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Organic Synthesis:
- The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
- Its functional groups make it a versatile building block for various synthetic transformations.
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Materials Science:
- The compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
- Its unique structure may impart desirable characteristics to the resulting materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide depends on its specific application and target. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The interaction may involve binding to the active site of an enzyme or receptor, leading to inhibition or activation of its function. The molecular pathways involved can vary depending on the target and the specific pharmacological activity of the compound.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
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1-(2,3-Dimethylphenyl)pyrrolidine:
- This compound lacks the carboxamide and sulfonamide groups, making it less versatile for certain applications.
- It may exhibit different chemical reactivity and pharmacological properties.
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1-(2,6-Dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N-phenyl-3-pyrrolidine carboxamide:
- This compound has a similar pyrrolidine ring and carboxamide group but differs in the substitution pattern and functional groups.
- It may have different chemical and biological properties compared to this compound .
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Other Pyrrolidine Derivatives:
- Various pyrrolidine derivatives with different substituents and functional groups can be compared to highlight the unique features of this compound.
- The presence of the carboxamide and sulfonamide groups in the compound may impart unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H27N3O4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H27N3O4S/c1-4-12-23-30(28,29)19-10-8-18(9-11-19)24-22(27)17-13-21(26)25(14-17)20-7-5-6-15(2)16(20)3/h5-11,17,23H,4,12-14H2,1-3H3,(H,24,27) |
InChI Key |
VLDFZQYOMOBFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
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